Perisulfakinin
Overview
Description
Perisulfakinin is a peptide with sequence similarity to gastrin and cholecystokinin, originally isolated from the corpora cardiaca of the American cockroach. It induces hindgut contractions in the same species at very low concentrations, highlighting its biological activity and significance in insect physiology (Veenstra, 1989).
Synthesis Analysis
While direct synthesis information for Perisulfakinin is limited, research on similar peptides and compounds provides insight into potential synthetic pathways. For example, the stereocontrolled total synthesis of complex molecules like peridinin demonstrates the advanced synthetic strategies that might be applicable for peptides with intricate structures, including Perisulfakinin (Furuichi et al., 2004).
Molecular Structure Analysis
The structure of Perisulfakinin, with a sulfated tyrosine residue, suggests a significant role in its biological activity. The conservation of peptide structures within the leucosulfakinin family indicates evolutionary relevance and functional specificity (Nachman et al., 1986).
Chemical Reactions and Properties
Research on related sulfur-containing compounds, like peroxodisulfate activation processes, offers insight into the chemical reactivity of sulfated peptides and their potential interactions in biological systems (Zhang et al., 2014).
Physical Properties Analysis
The physical properties of sulfated peptides, including solubility, stability, and interaction with biological membranes, are crucial for their biological function. Studies on similar compounds help understand these aspects, although specific studies on Perisulfakinin are not readily available.
Chemical Properties Analysis
The sulfation of tyrosine in Perisulfakinin is a critical feature, affecting its chemical properties, such as reactivity and binding affinity. Sulfation significantly impacts the peptide's biological activity, as evidenced by the difference in activity between sulfated and non-sulfated peptides (Veenstra, 1989).
Scientific Research Applications
Satiety Signaling
PSK acts as a satiety signal by inhibiting the electrical activity of central neurons, promoting general activity. This finding is significant in understanding satiety mechanisms in organisms (Wicher et al., 2007).
Digestive Enzyme Release in Insects
In lepidopteran insects, PSK stimulates the release of digestive enzymes, amylase, and protease from midgut tissue, indicating its role in digestive processes (Harshini et al., 2002).
Hindgut Contractions in Cockroaches
PSK induces hindgut contractions in the American cockroach at very low concentrations, suggesting its role in gut motility (Veenstra, 1989).
Insect Brain Peptide
PSK I, found in the brain of the blowfly Calliphora vomitoria, is identical to drosulfakinin I from Drosophila melanogaster, highlighting its presence in various insect species (Duve et al., 1995).
Inhibiting Blood Feeding in Flies
PSK inhibits blood feeding by 45-60% in flies, although the mode of action remains unclear, indicating a potential role in feeding behavior control (Downer et al., 2007).
No Observable Effects in Lepidopteran Larvae
Interestingly, PSK has no observable effects on development, food consumption, or mortality in lepidopteran larvae (Matthews et al., 2008).
No Effect on Crop Contractions
PSK had no measurable effect on crop contractions in vitro in a study involving female Phormia regina (Haselton et al., 2006).
Presence in Mosquito Midgut
PSK is found in the midgut of the female mosquito Aedes aegypti and is immunoreactive with various regulatory peptides (Veenstra et al., 1995).
Gravity Insensitivity in Cricket Larvae
PSK-ir-neurons from cricket larvae's sensorimotor area are insensitive to gravity deprivation, suggesting potential applications in space biology (Kirschnik et al., 2002).
Safety And Hazards
properties
IUPAC Name |
(4S)-4-amino-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H86N18O22S2/c1-105-24-22-42(59(96)76-40(13-8-23-71-64(68)69)57(94)78-43(54(67)91)25-34-9-4-2-5-10-34)77-61(98)46(28-37-31-70-33-73-37)74-50(84)32-72-56(93)44(27-36-14-16-38(17-15-36)104-106(101,102)103)79-62(99)47(29-52(87)88)82-63(100)48(30-53(89)90)81-60(97)45(26-35-11-6-3-7-12-35)80-58(95)41(19-20-49(66)83)75-55(92)39(65)18-21-51(85)86/h2-7,9-12,14-17,31,33,39-48H,8,13,18-30,32,65H2,1H3,(H2,66,83)(H2,67,91)(H,70,73)(H,72,93)(H,74,84)(H,75,92)(H,76,96)(H,77,98)(H,78,94)(H,79,99)(H,80,95)(H,81,97)(H,82,100)(H,85,86)(H,87,88)(H,89,90)(H4,68,69,71)(H,101,102,103)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVHBPUISQUUSQ-BHEJXMHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H86N18O22S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90154667 | |
Record name | Perisulfakinin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90154667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1523.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perisulfakinin | |
CAS RN |
125131-58-0 | |
Record name | Perisulfakinin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125131580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perisulfakinin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90154667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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